molecular formula C12H16N2O3 B2482711 2-Ethoxy-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone CAS No. 1904303-65-6

2-Ethoxy-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone

Cat. No.: B2482711
CAS No.: 1904303-65-6
M. Wt: 236.271
InChI Key: ZHMVZIJEZFTDGM-UHFFFAOYSA-N
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Description

2-Ethoxy-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone is a useful research compound. Its molecular formula is C12H16N2O3 and its molecular weight is 236.271. The purity is usually 95%.
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Scientific Research Applications

Memory and Learning Enhancement

Studies have explored derivatives of ethoxy azetidinyl ethanones for their potential to improve memory and learning dysfunction. For instance, Zhang Hong-ying (2012) investigated the effects of specific acetic ether derivatives on learning and memory reconstruction in mice. The study found that these compounds could significantly enhance memory, suggesting potential applications in treating cognitive disorders (Zhang Hong-ying, 2012).

Antibacterial and Antioxidant Activities

The synthesis and biological evaluation of Schiff bases and azetidinone derivatives have shown significant antibacterial and antioxidant activities. Kamal Vashi and H. Naik (2004) synthesized a series of chloro-azetidinone compounds that displayed potent antibacterial effects against Staphylococcus aureus and Escherichia coli, indicating their potential in developing new antibacterial agents (Kamal Vashi & H. Naik, 2004).

Catalysis and Polymerization

Ethoxy azetidinyl ethanones and their derivatives are explored in the realm of catalysis, especially in ethylene oligomerization and polymerization. George S. Nyamato, S. Ojwach, and M. Akerman (2016) investigated nickel(II) complexes chelated by (amino)pyridine ligands derived from similar structures for their catalytic behavior towards ethylene, demonstrating high activities and offering insights into designing efficient catalysts for polymer production (George S. Nyamato, S. Ojwach, & M. Akerman, 2016).

Synthesis of Heterocyclic Compounds

The versatility of azetidinone derivatives in synthesizing heterocyclic compounds is noteworthy. D. Bandyopadhyay et al. (2012) developed a green and practical method for synthesizing 3-pyrrole-substituted 2-azetidinones, highlighting their importance in organic and medicinal chemistry for creating a variety of biologically active molecules (D. Bandyopadhyay et al., 2012).

Material Science

In material science, the properties of azetidinone derivatives can be harnessed for developing new materials with unique characteristics. For example, the study on solvent effects on neutral Co(II) complexes by Maheshkumar K. Patel et al. (2019) explores the qualitative and quantitative impacts from an energy framework perspective, contributing to the understanding of molecular stability in material synthesis (Maheshkumar K. Patel et al., 2019).

Properties

IUPAC Name

2-ethoxy-1-(3-pyridin-3-yloxyazetidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c1-2-16-9-12(15)14-7-11(8-14)17-10-4-3-5-13-6-10/h3-6,11H,2,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHMVZIJEZFTDGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)N1CC(C1)OC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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